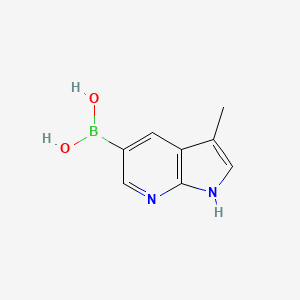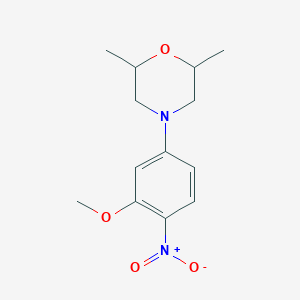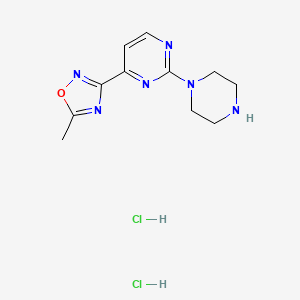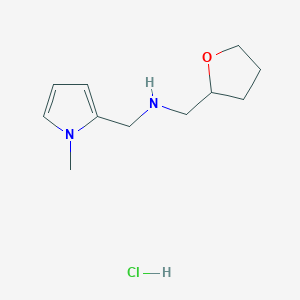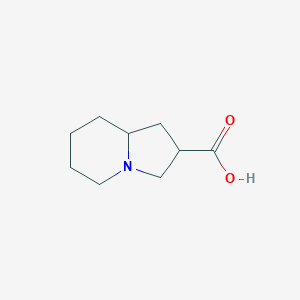
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride
Übersicht
Beschreibung
The compound “1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride” likely belongs to the class of organic compounds known as bromobenzenes . Bromobenzenes are compounds containing one or more bromine atoms attached to a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, 1-(4-Bromophenyl)propan-1-one, has a molecular weight of 213.071, a density of 1.4±0.1 g/cm3, and a boiling point of 265.5±0.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Summary of the Application
The study investigates the biological activities of a newly synthesized pyrazoline derivative, which includes a 4-bromophenyl component. This compound was tested on rainbow trout alevins, Oncorhynchus mykiss .
Methods of Application or Experimental Procedures
The study involved synthesizing the pyrazoline derivative and applying it to rainbow trout alevins. The effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of alevins were observed .
Results or Outcomes
The study found that the pyrazoline derivative had neurotoxic potentials. It affected the AchE activity and MDA level in the brain of alevins, which in turn influenced behavioral parameters and swimming potential .
2. Antimicrobial and Antiproliferative Agents
Summary of the Application
The study focuses on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives and their potential as antimicrobial and antiproliferative agents .
Methods of Application or Experimental Procedures
The study involved the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These compounds were then evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species. They were also tested for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Results or Outcomes
The results revealed that certain compounds showed promising antimicrobial activity. Some compounds were also found to be active against the breast cancer cell line .
3. Analytical Reference Standard
Summary of the Application
1-(4-Bromophenyl)piperazine (hydrochloride) is used as an analytical reference standard. This product is intended for research and forensic applications .
Methods of Application or Experimental Procedures
This compound can be used in various analytical methods such as mass spectrometry to identify and quantify substances within a test sample .
Results or Outcomes
The use of this compound as a reference standard can improve the accuracy and reliability of analytical results .
4. Synthesis of Acylsulfonamides and Acylsulfamides
Summary of the Application
4-Bromophenylhydrazine hydrochloride is used as a reagent in the synthesis of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo3,2-dbenzazepin-6(5H)-one .
Methods of Application or Experimental Procedures
The study involved the synthesis of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo3,2-dbenzazepin-6(5H)-one using 4-Bromophenylhydrazine hydrochloride as a reagent .
Results or Outcomes
The synthesized compounds could potentially have various applications in medicinal chemistry .
5. Analytical Reference Standard
Summary of the Application
1-(4-Bromophenyl)piperazine (hydrochloride) is used as an analytical reference standard. This product is intended for research and forensic applications .
Methods of Application or Experimental Procedures
This compound can be used in various analytical methods such as mass spectrometry to identify and quantify substances within a test sample .
Results or Outcomes
The use of this compound as a reference standard can improve the accuracy and reliability of analytical results .
6. Synthesis of Acylsulfonamides and Acylsulfamides
Summary of the Application
4-Bromophenylhydrazine hydrochloride is used as a reagent in the synthesis of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo3,2-dbenzazepin-6(5H)-one .
Methods of Application or Experimental Procedures
The study involved the synthesis of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo3,2-dbenzazepin-6(5H)-one using 4-Bromophenylhydrazine hydrochloride as a reagent .
Results or Outcomes
The synthesized compounds could potentially have various applications in medicinal chemistry .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2,2,2-trifluoroethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N.ClH/c9-6-3-1-5(2-4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESDERGPILUSRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2,2,2-trifluoroethanamine hydrochloride | |
CAS RN |
842169-72-6 | |
| Record name | Benzenemethanamine, 4-bromo-α-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842169-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



